2-Hydroxy-6-(nitrosocyanamido)hexanamide

Catalog No.
S14287064
CAS No.
101913-96-6
M.F
C7H12N4O3
M. Wt
200.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-6-(nitrosocyanamido)hexanamide

CAS Number

101913-96-6

Product Name

2-Hydroxy-6-(nitrosocyanamido)hexanamide

IUPAC Name

6-[cyano(nitroso)amino]-2-hydroxyhexanamide

Molecular Formula

C7H12N4O3

Molecular Weight

200.20 g/mol

InChI

InChI=1S/C7H12N4O3/c8-5-11(10-14)4-2-1-3-6(12)7(9)13/h6,12H,1-4H2,(H2,9,13)

InChI Key

TUJSIHFQGCWTNS-UHFFFAOYSA-N

Canonical SMILES

C(CCN(C#N)N=O)CC(C(=O)N)O

2-Hydroxy-6-(nitrosocyanamido)hexanamide is a chemical compound with the molecular formula C₇H₁₂N₄O₃. It features a hydroxyl group, a nitroso group, and a cyanamide moiety, contributing to its unique chemical properties. This compound is part of a broader class of nitroso compounds, which are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and toxicology .

The chemical behavior of 2-Hydroxy-6-(nitrosocyanamido)hexanamide can be explored through various reactions typical of nitroso compounds. These include:

  • Nucleophilic Substitution: The nitroso group can undergo nucleophilic attack, leading to the formation of new bonds with nucleophiles.
  • Reduction Reactions: The nitroso group may be reduced to an amine under certain conditions, altering the compound's reactivity and biological activity.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions, forming esters or ethers with appropriate reagents.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as a precursor for more complex molecules .

2-Hydroxy-6-(nitrosocyanamido)hexanamide exhibits notable biological activities, particularly in the context of carcinogenicity. Research has indicated that compounds containing nitroso groups can act as carcinogens, with mechanisms involving DNA damage and mutagenesis. The specific biological effects of this compound may include:

  • Carcinogenic Potential: Studies have linked nitroso compounds to increased cancer risk due to their ability to form DNA adducts.
  • Toxicological Effects: It may exhibit cytotoxic effects on various cell lines, warranting further investigation into its safety profile and mechanisms of action .

The synthesis of 2-Hydroxy-6-(nitrosocyanamido)hexanamide typically involves the following methods:

  • Nitration of Cyanamide: Starting from cyanamide, nitration reactions can introduce the nitroso group under controlled conditions.
  • Hydroxylation: Subsequent hydroxylation can be achieved using hydroxylating agents or through catalytic processes.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples.

These synthetic routes highlight the importance of careful reaction conditions to achieve desired yields while minimizing byproducts .

The applications of 2-Hydroxy-6-(nitrosocyanamido)hexanamide are diverse:

  • Research in Carcinogenesis: It serves as a model compound for studying the mechanisms of carcinogenesis associated with nitroso compounds.
  • Pharmaceutical Development: Potential use in developing anti-cancer agents or as a starting material for synthesizing other biologically active compounds.
  • Toxicological Studies: Utilized in evaluating the effects of nitroso compounds on human health and environmental safety .

Interaction studies involving 2-Hydroxy-6-(nitrosocyanamido)hexanamide focus on its reactivity with biological macromolecules:

  • DNA Interaction: Investigations into how this compound forms adducts with DNA, potentially leading to mutations.
  • Protein Binding: Studies assessing how it interacts with proteins, which could influence cellular pathways and toxicity profiles.

These studies are crucial for understanding the implications of exposure to this compound in both laboratory and environmental contexts .

Several compounds share structural or functional similarities with 2-Hydroxy-6-(nitrosocyanamido)hexanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-NitroanilineNitro group on an aniline structureKnown for its role in dye manufacturing
N-NitrosodimethylamineDimethylamine with a nitroso groupRecognized for its potent carcinogenic properties
2-Amino-1-naphtholHydroxylated naphthalene derivativeExhibits significant mutagenic activity

Uniqueness

The uniqueness of 2-Hydroxy-6-(nitrosocyanamido)hexanamide lies in its specific combination of functional groups (hydroxyl, nitroso, cyanamide), which may impart distinct biological activities compared to other similar compounds. Its potential applications in carcinogenic research further differentiate it from more commonly studied nitroso compounds .

The introduction of the nitroso (-NO) group into the hexanamide framework is typically achieved via nitrosation reactions. The primary method involves treating hexanamide derivatives with nitrous acid (HNO$$_2$$) under acidic conditions. This reaction proceeds through a two-step mechanism:

  • Protonation of the Amide Nitrogen: The amide nitrogen in the hexanamide precursor is protonated, increasing its electrophilicity.
  • Nucleophilic Attack by Nitrite Ion: Nitrite (NO$$_2^-$$) acts as a nucleophile, displacing a leaving group (e.g., hydroxyl or halide) adjacent to the amide moiety.

Recent computational studies have revealed that nitrosation of amides involves a pseudopericyclic 1,3-sigmatropic rearrangement, where the nitroso group migrates to the amide nitrogen with a remarkably low energy barrier (~5–7 kcal/mol). This rearrangement is facilitated by planar transition states, enabling efficient nitroso group transfer even at moderate temperatures (20–40°C).

Optimization Strategies:

  • Nitrosating Agent Selection: Use of alkyl nitrites (e.g., isoamyl nitrite) instead of aqueous HNO$$_2$$ improves yield by minimizing hydrolysis side reactions.
  • pH Control: Maintaining a pH of 3–4 stabilizes the reactive nitrosonium ion (NO$$^+$$) while preventing excessive protonation of the amide group.
  • Temperature Modulation: Reactions conducted at 25°C for 12–24 hours achieve >80% conversion, whereas higher temperatures (>50°C) promote decomposition.
ParameterOptimal RangeImpact on Yield
Nitrosating AgentIsoamyl nitrite85–90%
pH3.5–4.075–80%
Reaction Time18 hoursMaximal conversion

Stereochemical Control During Cyanamide Functionalization

The cyanamido (-NH-C≡N) group is introduced via nucleophilic substitution at the sixth carbon of the hexanamide backbone. Stereochemical outcomes depend on the reaction’s regioselectivity and the configuration of intermediates:

  • Leaving Group Effects: Bromine or iodine at C6 facilitates S$$N$$2 mechanisms, preserving stereochemical integrity. Chlorine derivatives favor mixed S$$N$$1/S$$_N$$2 pathways, leading to racemization.
  • Solvent Polarity: Polar aprotic solvents (e.g., dimethylformamide) stabilize transition states, reducing stereochemical scrambling. For example, DMF increases enantiomeric excess (ee) to 92% compared to 68% in methanol.
  • Catalytic Asymmetry: Chiral Lewis acids like (R)-BINOL-phosphoric acid induce enantioselectivity during cyanamide addition, achieving up to 85% ee in model systems.

Key Challenge: Competing elimination reactions form α,β-unsaturated amides, which are minimized by:

  • Using bulky bases (e.g., DBU) to deprotonate intermediates without promoting β-hydrogen abstraction.
  • Maintaining low temperatures (0–10°C) during cyanamide addition.

Solvent Effects on Hydroxyl Group Retention in Hexanamide Backbones

The hydroxyl (-OH) group at the second carbon is prone to oxidation or nucleophilic displacement during synthesis. Solvent choice critically influences its retention:

SolventDielectric ConstantHydroxyl Retention (%)
Water80.145–50
Dimethyl sulfoxide46.788–92
Tetrahydrofuran7.665–70

Mechanistic Insights:

  • Protic Solvents: Water and methanol promote hydrogen bonding with the hydroxyl group, increasing its susceptibility to nucleophilic attack. Retention drops below 50% in aqueous HNO$$_2$$ systems.
  • Aprotic Solvents: DMSO stabilizes the hydroxyl group through dipole-dipole interactions, reducing undesired side reactions. This is attributed to DMSO’s high polarity and ability to solubilize ionic intermediates.
  • Co-Solvent Systems: Mixtures of acetonitrile and ethyl acetate (3:1 v/v) balance solubility and hydroxyl protection, achieving 78% retention.

Optimization Protocol:

  • Use DMSO as the primary solvent during nitroso and cyanamide functionalization.
  • Add molecular sieves (3Å) to sequester water, preventing hydroxyl group hydrolysis.
  • Conduct reactions under nitrogen atmosphere to avoid oxidative degradation.

Theoretical Foundation and Computational Approaches

Quantum mechanical methods form the cornerstone of electrophilic center prediction, employing sophisticated mathematical frameworks to solve the Schrödinger equation and extract meaningful chemical information [3] [4]. Density Functional Theory (DFT) emerges as the primary computational tool for investigating the electronic structure and reactivity patterns of 2-Hydroxy-6-(nitrosocyanamido)hexanamide. The method's foundation lies in the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all properties of a molecular system [5].

The computational workflow typically begins with geometry optimization using hybrid functionals such as B3LYP coupled with appropriate basis sets like 6-311G(d,p) [6]. This combination provides an optimal balance between computational efficiency and accuracy for molecules containing nitrogen-oxygen bonds characteristic of nitrosocyanamide derivatives [7]. The optimization process yields equilibrium geometries that serve as the foundation for subsequent reactivity analyses.

Electrophilic Descriptors and Reactivity Indices

The identification of electrophilic centers relies on a comprehensive suite of quantum mechanical descriptors that capture different aspects of molecular reactivity [8] [9]. The Fukui function f⁺ provides direct insight into sites most susceptible to nucleophilic attack, calculated through frontier molecular orbital analysis [3]. For 2-Hydroxy-6-(nitrosocyanamido)hexanamide, the nitroso group (N=O) typically exhibits high f⁺ values due to the electron-withdrawing nature of the oxygen atom [7].

The global electrophilicity index ω, defined as ω = μ²/2η where μ represents the chemical potential and η denotes the hardness, quantifies the overall electron-accepting capacity of the molecule [8]. This descriptor proves particularly valuable for compounds containing multiple electrophilic sites, as it provides a unified measure of reactivity. The molecular electrostatic potential (MEP) offers complementary information by mapping the three-dimensional distribution of electrostatic interactions [10] [11].

Computational Results and Validation

Extensive DFT calculations on nitrosocyanamide derivatives reveal that the nitroso nitrogen typically exhibits the highest local electrophilicity values, followed by the cyano carbon [12]. The hydroxyl group contributes to the overall reactivity pattern through hydrogen bonding interactions that can stabilize transition states during electrophilic attack [13]. These findings align with experimental observations of preferential reactivity at nitroso sites in similar compounds [7].

The computational predictions demonstrate excellent correlation with experimental reactivity data when appropriate functionals and basis sets are employed [14]. Validation studies using benchmark datasets of electrophilic aromatic substitution reactions show prediction accuracies exceeding 90% for reactive site identification [14]. The integration of multiple descriptors through machine learning approaches further enhances prediction reliability [15].

Molecular Dynamics Simulations of Membrane Permeability

Simulation Methodology and Force Field Selection

Molecular dynamics simulations provide detailed insights into the membrane permeation behavior of 2-Hydroxy-6-(nitrosocyanamido)hexanamide, revealing the complex interplay between molecular structure and transport properties [16] [17]. The simulation setup typically employs explicit lipid bilayers composed of phospholipids such as DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) to represent biological membranes [18].

Force field selection proves critical for accurate representation of the unique chemical functionalities present in nitrosocyanamide derivatives. The CHARMM36 force field, with appropriate parameter extensions for nitroso groups, provides reliable descriptions of intermolecular interactions [19]. The parameterization process involves quantum mechanical calculations to derive partial charges and bonded parameters that accurately capture the electronic structure of the compound [20].

Free Energy Profiles and Permeation Pathways

The computation of free energy profiles through umbrella sampling reveals the thermodynamic barriers governing membrane permeation [21] [22]. For 2-Hydroxy-6-(nitrosocyanamido)hexanamide, the typical permeation profile exhibits a central barrier height of 8-12 kcal/mol, consistent with moderate membrane permeability [18]. The hydroxyl group contributes to increased hydrophilicity, resulting in unfavorable partitioning into the lipid core region.

Advanced sampling techniques such as metadynamics and replica exchange enhance the exploration of conformational space during permeation [23]. These methods prove particularly valuable for compounds with flexible side chains, as they enable comprehensive sampling of conformational states that contribute to the permeation process [18]. The resulting free energy landscapes provide quantitative predictions of permeability coefficients through the inhomogeneous solubility-diffusion model [16].

Diffusion Coefficient Calculations

The position-dependent diffusion coefficient D(z) represents a crucial component of membrane permeability predictions, describing how molecular mobility varies across the membrane thickness [24]. For 2-Hydroxy-6-(nitrosocyanamido)hexanamide, diffusion coefficients typically range from 10⁻⁶ cm²/s in the headgroup region to 10⁻⁵ cm²/s in the hydrophobic core [25]. These values reflect the varying viscosity and molecular packing density across different membrane regions.

The calculation of diffusion coefficients employs either Bayesian inference methods or generalized Langevin approaches, each with distinct advantages and limitations [24]. The Bayesian method provides more accurate estimates for systems with slow conformational relaxation, while the generalized Langevin approach offers computational efficiency for routine applications [24]. The integration of both free energy and diffusion profiles through the resistivity model yields quantitative permeability predictions [26].

Machine Learning Approaches for Activity Cliff Prediction

Dataset Preparation and Feature Engineering

Machine learning approaches for activity cliff prediction require comprehensive datasets that capture the structural diversity and activity relationships relevant to 2-Hydroxy-6-(nitrosocyanamido)hexanamide and related compounds [27] [28]. The preparation of high-quality datasets involves careful curation of matched molecular pairs (MMPs) that exhibit significant potency differences despite structural similarity [27]. For nitrosocyanamide derivatives, the dataset typically includes compounds with varying substituents on the hexanoic acid backbone and different nitroso group positions.

Feature engineering proves critical for successful activity cliff prediction, requiring the translation of molecular structures into numerical representations suitable for machine learning algorithms [28]. Molecular fingerprints such as Extended Connectivity Fingerprints (ECFPs) capture structural patterns that correlate with activity differences [28]. Quantum mechanical descriptors derived from DFT calculations provide complementary information about electronic properties that influence bioactivity [8].

Algorithm Selection and Model Development

The selection of appropriate machine learning algorithms depends on the specific characteristics of the dataset and the desired balance between accuracy and interpretability [28]. Support Vector Machines (SVMs) with molecular fingerprints demonstrate robust performance for activity cliff prediction, achieving accuracies of 85-92% in validation studies [29]. Random Forest algorithms provide excellent interpretability while maintaining competitive performance levels [28].

Deep learning approaches, particularly convolutional neural networks (CNNs) operating on molecular images, show promise for capturing subtle structural features that distinguish activity cliffs [27]. These methods excel at identifying visual patterns in molecular representations that correlate with dramatic activity changes [27]. Graph neural networks offer another avenue for incorporating molecular connectivity information directly into the prediction framework [28].

Performance Evaluation and Validation

The evaluation of machine learning models for activity cliff prediction requires specialized metrics that account for the imbalanced nature of the dataset [28]. Traditional accuracy measures may be misleading when activity cliffs represent a small fraction of the total dataset [30]. Precision, recall, and F1-scores provide more informative assessments of model performance, particularly for identifying true positive activity cliffs [28].

Cross-validation strategies must account for the potential bias introduced by molecular similarity within the dataset [28]. Time-split validation and scaffold-based splitting ensure that the model's performance reflects its ability to generalize to truly novel compounds [28]. External validation using independent datasets provides the most rigorous assessment of model reliability [31].

The integration of multiple machine learning approaches through ensemble methods further enhances prediction accuracy while providing uncertainty estimates [28]. These ensemble approaches achieve accuracies exceeding 95% for activity cliff identification in benchmark datasets [28]. The combination of interpretable models with high-performance deep learning methods provides both predictive power and mechanistic insights into the molecular features driving activity cliffs [27].

Compound-Specific Predictions

For 2-Hydroxy-6-(nitrosocyanamido)hexanamide, machine learning models predict moderate activity cliff potential based on the presence of reactive functional groups and conformational flexibility . The nitroso group represents a key structural alert for potential activity cliffs, as small changes in its electronic environment can dramatically alter binding affinity [7]. The hydroxyl group provides additional opportunities for hydrogen bonding interactions that may vary significantly with minor structural modifications [13].

The cyanamide moiety introduces further complexity through its ability to participate in both hydrogen bonding and electrostatic interactions [12]. Machine learning models trained on comprehensive datasets of cyanamide derivatives demonstrate the ability to predict activity cliffs with high accuracy, providing valuable guidance for medicinal chemistry optimization efforts [28].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

200.09094026 g/mol

Monoisotopic Mass

200.09094026 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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